Product packaging for Hydroprene(Cat. No.:CAS No. 41096-46-2)

Hydroprene

Cat. No.: B1673459
CAS No.: 41096-46-2
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-UEVLXMDPSA-N
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Description

Hydroprene is a synthetic juvenile hormone analog (JHA) classified as an insect growth regulator (IGR) . It functions by mimicking the action of naturally occurring juvenile hormones in insects, disrupting normal development and leading to effects such as prolonged larval stages, inhibition of metamorphosis, and the emergence of sterile or malformed adults . This mechanism provides a selective and non-neurotoxic approach to insect control, making it a valuable compound for research in stored-product pest management, urban entomology, and integrated pest management (IPM) programs . It is considered to be of very low risk to mammals and non-target vertebrates, which adds to its utility in environmentally conscious research applications . This compound is effective against a range of insect pests, including cockroaches, beetles, and moths . In research settings, it is used to study its sublethal effects on insect populations, including morphological disorders, adult sterility, and reduced fecundity . According to the Pesticide Properties Database (PPDB), it has a low aqueous solubility (0.54 mg/L at 20°C and pH 7) and is not generally persistent in soil systems . This product is designated For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O2 B1673459 Hydroprene CAS No. 41096-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+
Source PubChem
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InChI Key

FYQGBXGJFWXIPP-UEVLXMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
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DSSTOX Substance ID

DTXSID9042049
Record name Hydroprene
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Molecular Weight

266.4 g/mol
Source PubChem
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Physical Description

Amber liquid; [HSDB]
Record name Hydroprene
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Solubility

In water, 0.54 mg/l. Soluble in common organic solvents.
Record name HYDROPRENE
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Vapor Pressure

0.000188 [mmHg], 25 mPa at 25 °C
Record name Hydroprene
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Record name HYDROPRENE
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Color/Form

Amber liquid

CAS No.

41096-46-2, 36557-30-9
Record name Hydroprene
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Record name 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester
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Record name Hydroprene [ANSI:ISO]
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Record name Hydroprene
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Record name HYDROPRENE
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Record name HYDROPRENE
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Molecular and Cellular Mechanisms of Hydroprene Action

Juvenile Hormone Mimicry and Receptor Interactions

Hydroprene's primary mode of action is its function as a juvenile hormone analog (JHA). usda.govresearchgate.netorst.eduorst.edu It structurally and functionally mimics the natural JHs of insects, which are sesquiterpenoid hormones crucial for regulating development, reproduction, and other physiological processes. nih.govresearchgate.net By binding to and activating the juvenile hormone receptor complex, this compound effectively hijacks the JH signaling pathway.

The key receptor for JH and its analogs is a protein called Methoprene-tolerant (Met). nih.govresearchgate.netplos.org Met belongs to the bHLH-PAS family of transcription factors and forms a heterodimer with another protein, Taiman (Tai), to create a functional JH receptor complex. orst.eduplos.org Research has demonstrated that this compound, like other JHAs, can bind to this Met-Tai complex. orst.edu This binding event initiates a cascade of molecular events that ultimately alters gene expression.

Studies in the red flour beetle, Tribolium castaneum, have shown that the application of this compound can induce or suppress the expression of a suite of genes. Crucially, the regulation of these genes by this compound is dependent on the presence of a functional Met protein. orst.edu This provides strong evidence that Met is the primary receptor through which this compound mediates its physiological effects. The binding of this compound to the Met-Tai complex allows it to recognize and bind to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription. usda.gov

Table 1: Selected Genes Regulated by this compound in a Met-Dependent Manner in Tribolium castaneum

Gene Regulation Number of Genes Identified Functional Categories
Induced by this compound 37 Cellular processes, metabolic processes, binding, catalytic activity

Data compiled from studies on this compound-regulated gene expression. orst.edu

Endogenous Hormonal System Perturbations

The developmental processes in insects are meticulously controlled by the interplay of two major hormones: juvenile hormone and ecdysone (B1671078). While this compound directly mimics JH, its effects are not isolated to the JH signaling pathway. There is significant evidence of cross-talk and interaction between the JH and ecdysteroid signaling pathways. nih.govresearchgate.netplos.org

Interactions with Ecdysteroid Pathways

Ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), are steroid hormones that trigger molting and metamorphosis. nih.gov The timing and nature of a molt are determined by the relative titers of JH and ecdysone. High levels of JH in the presence of an ecdysone pulse result in a larval-larval molt, while a decline in JH levels during an ecdysone pulse allows for metamorphosis to proceed. nih.gov

This compound, by maintaining a high level of JH activity, can have a "combinatory action" with ecdysteroids, leading to the prolongation of larval stages. usda.gov This suggests that the this compound-activated JH pathway can interfere with the normal progression of the ecdysteroid-induced developmental program. Research has shown that the key proteins of the JH and ecdysone signaling pathways, namely Met and the ecdysone receptor (EcR) and its partner Ultraspiracle (USP), can physically interact. nih.gov This interaction provides a molecular basis for the observed cross-talk between these two hormonal systems. The binding of this compound to Met could potentially modulate the activity of the EcR/USP complex, thereby altering the expression of ecdysone-responsive genes. nih.gov

Modulation of Hormonal Regulation

The interaction between the this compound-activated JH pathway and the ecdysteroid pathway leads to a broader modulation of the insect's hormonal regulation. By artificially sustaining JH signaling, this compound disrupts the precise hormonal choreography required for successful development. This can lead to a variety of developmental abnormalities, including the failure to shed the old cuticle, malformed adult structures, and sterility. usda.govorst.edu

Intracellular Signal Transduction Pathways

Beyond the direct interaction with the nuclear receptor Met, JH and its analogs can also elicit rapid, non-genomic responses through membrane-associated signaling pathways. usda.govnih.gov These pathways involve the activation of intracellular second messengers and protein kinases, which can, in turn, modulate the activity of the nuclear JH receptor complex.

Research on JH analogs has revealed the involvement of membrane-initiated signaling that activates Phospholipase C (PLC). usda.gov Activation of PLC leads to the production of second messengers that can activate Protein Kinase C (PKC) and increase intracellular calcium levels, which in turn activates Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). usda.govnih.gov

Table 2: Key Components of Juvenile Hormone Analog Intracellular Signaling

Component Function Role in JH Signaling
Phospholipase C (PLC) Enzyme that cleaves phospholipids Activated by JH membrane signaling
Protein Kinase C (PKC) Serine/threonine kinase Activated by PLC pathway; modulates Met activity

These kinases, PKC and CaMKII, have been shown to phosphorylate components of the intracellular JH signaling pathway, including the Met receptor itself. usda.gov This phosphorylation can enhance the binding of the Met-Tai complex to JHREs, thereby amplifying the transcriptional response to JH or its analogs like this compound. usda.gov This dual mechanism of action, involving both a nuclear receptor and the modulation of its activity by membrane-initiated signaling, allows for a more complex and nuanced regulation of gene expression in response to this compound.

Biological and Physiological Effects of Hydroprene on Target Arthropods

Developmental and Morphogenetic Disruptions

Exposure to hydroprene during critical periods of development leads to significant disruptions in the normal progression of immature insect stages usda.govontosight.aiorst.edu. These disruptions manifest as prolonged development times and severe morphological abnormalities usda.govresearchgate.net.

Prolongation of Immature Stages

Excessive levels of juvenile hormone or its mimics, such as this compound, can prolong the duration of larval or nymphal stages in insects usda.govjst.go.jp. Studies have shown that application of this compound during larval stages can restrict and inhibit normal development, leading to extended larval periods usda.govresearchgate.net. For instance, treatment of Manduca sexta (tobacco hornworm) with this compound caused the prothoracic glands to fail to synthesize ecdysteroid hormones essential for pupal molt usda.gov. In the brown planthopper, Nilaparvata lugens, this compound induced metathetely (retention of juvenile characters in later stages) from the fifth instar nymphs, prolonging the immature phase koreascience.kr. Similarly, exposure of Culex quinquefasciatus larvae to S-Hydroprene was reported to increase their life expectancy at certain concentrations entomoljournal.com.

Inhibition of Adult Emergence

A primary effect of this compound is the inhibition of successful adult emergence usda.govorst.edusolutionsstores.com. Immature insects exposed to this compound often fail to complete metamorphosis and are unable to molt into viable adults usda.govsolutionsstores.comresearchgate.net. Larvae treated with this compound may either not emerge as adults at all or emerge as abnormal, sterile adults usda.govsolutionsstores.comresearchgate.net. This effect has been observed in various stored-product insects, where this compound effectively reduced the development of successive generations by preventing adult emergence usda.govresearchgate.netoup.com. In studies with the confused flour beetle, Tribolium confusum, this compound reduced adult emergence researchgate.net. Treatment with this compound also prevented Indian meal moth larvae from attaining maturity usda.gov.

Post-Ecdysial Morphological Abnormalities

Insects that survive exposure to this compound and attempt to molt often exhibit severe morphological abnormalities after ecdysis usda.govorst.eduresearchgate.netoup.com. These deformities are a direct consequence of the disrupted hormonal balance during critical developmental transitions usda.govfao.org.

Aberrant Wing Formation

One of the commonly reported morphological abnormalities caused by this compound exposure is aberrant wing formation usda.govsolutionsstores.comicup.org.uk. Insects that reach the adult stage after treatment may have twisted, crumpled, or otherwise malformed wings usda.govsolutionsstores.comresearchgate.neticup.org.uk. In German cockroaches, Blattella germanica, juvenile cockroaches exposed to this compound developed crinkled wings and were unable to reproduce solutionsstores.com. Studies on the Oriental cockroach, Blatta orientalis, showed that adults molting from nymphs exposed to this compound exhibited deformities such as twisted wings nih.gov.

Stunted Somatic Growth

This compound can also lead to stunted somatic growth in exposed arthropods usda.govgoogleapis.com. While some juvenile hormone mimics can cause the formation of "super-larvae" that are larger than normal due to prolonged development without successful metamorphosis usda.govoup.comgre.ac.uk, other effects can include a general suppression of growth and morphogenesis elifesciences.org. In studies with the tobacco hornworm, Manduca sexta, this compound application affected development in a dose-dependent manner usda.gov. Affected trees have also been noted to have stunted growth when infested with certain target insects googleapis.com.

General Metamorphic Defects

Exposure to this compound, particularly during larval or nymphal stages, can lead to significant metamorphic defects. As a juvenile hormone mimic, this compound maintains high levels of juvenile hormone activity at developmental stages when these levels would normally be low, thereby disrupting the transition to the next life stage ontosight.aiusda.gov. This can result in ecdysial failures and morphogenetic abnormalities during larval-pupal molts researchgate.netjst.go.jp. Treated insects may fail to reach adulthood or emerge as deformed adults usda.govresearchgate.net.

Observed metamorphic defects include uneven pigmentation, sclerotization issues, malformed elytra, and folded or crumpled hindwings in beetles researchgate.netjst.go.jp. In cockroaches, wing twisting is a common symptom of exposure researchgate.netnih.govzoecon.com. These morphological abnormalities can render adults flightless and are often associated with sterility researchgate.net. This compound treatment during the final larval instar can prevent metamorphosis or lead to the formation of larval-pupal intermediaries jst.go.jp. In some cases, treated larvae may undergo supernumerary molts, remaining in a juvenile stage jst.go.jp.

Reproductive System Dysfunctions

This compound significantly impacts the reproductive capabilities of target arthropods, affecting both males and females and leading to reduced population growth usda.govresearchgate.net.

Induction of Adult Sterility

A key effect of this compound is the induction of sterility in adult insects that survive exposure during their immature stages usda.govresearchgate.netorst.eduorst.edu. This sterility can be a direct result of the compound's interference with the development of reproductive organs researchgate.net. Studies on German cockroaches have shown that this compound can cause sterility in adults, with a strong correlation observed between morphological defects like wing twisting and sterility researchgate.netnih.gov. The development of nymphoids (insects retaining nymphal characteristics) after this compound treatment also supports the idea of increased sterility among treated individuals researchgate.net.

Reduction in Fecundity and Fertility

Beyond complete sterility, this compound also leads to a reduction in the number of eggs laid (fecundity) and the viability of those eggs (fertility) usda.govekb.egcabidigitallibrary.org. Research on various stored-product insects and other pests has documented this effect usda.govcabidigitallibrary.orgfao.org. For instance, studies on bed bugs have shown that ingestion of this compound by last instar nymphs can significantly reduce oviposition in the resulting adults nih.govnih.gov. Even when untreated females mate with males exposed to this compound, lower oviposition rates have been observed nih.govnih.gov.

Data from studies on the common bed bug (Cimex lectularius) illustrate the impact of nymphal this compound ingestion on adult female fecundity:

This compound Concentration (µg/ml blood)Average Eggs per Female per Day (± SE)
ControlData not available in snippets
0.1Unaffected (similar to control) nih.gov
1Unaffected (similar to control) nih.gov
101.01 ± 0.73 nih.gov
1000.00 ± 0.0 nih.gov

Note: Data for the control group was not explicitly provided in the search snippets but indicated as the baseline for comparison.

Reduction in fecundity and fertility has also been reported in other insects like the fowl tick, Argas persicus, where treatment of adult females, particularly during vitellogenesis, led to a significant decrease in the number of eggs laid and their hatching percentage ekb.eg.

Ovarian Development and Oogenesis Impairment

This compound interferes with the normal development of the ovaries and the process of oogenesis (egg formation) researchgate.netjst.go.jp. This impairment is a primary cause of reduced fecundity and sterility in treated females researchgate.net.

Studies on the rice weevil, Sitophilus oryzae, showed that this compound prevented the proper differentiation of ovaries during metamorphosis, disrupting the normal development of oocytes researchgate.netjst.go.jp. In German cockroaches, dietary exposure to juvenoids like pyriproxyfen (B1678527) (another JHA with similar effects) caused sterility due to the incomplete development of internal reproductive organs, with observed deformation and degeneration in the ovaries researchgate.net.

Vitellogenesis Disruption

Vitellogenesis, the process of yolk formation and deposition in the oocytes, is a critical phase of oogenesis that can be disrupted by this compound. Juvenile hormones play a key role in stimulating vitellogenin uptake in the ovaries of many insects nih.gov. Excessive or untimely exposure to a JHA like this compound can interfere with this hormonally regulated process recentscientific.com. While low doses of JH can increase vitellogenin levels, high doses or their synthetic analogs may inhibit this response recentscientific.com. In the fowl tick, Argas persicus, treatment during the vitellogenesis period resulted in the most prominent effects on fecundity and egg viability ekb.eg. Histological investigations in other insects exposed to juvenoids have indicated defective vitellogenesis researchgate.net.

Atrophied Oocyte Formation

The disruption of ovarian development and vitellogenesis by this compound can lead to the formation of atrophied oocytes, which are underdeveloped or degenerated egg cells researchgate.netjst.go.jp. This phenomenon was observed in the female rice weevil (Sitophilus oryzae) treated with this compound, where interference with oocyte development resulted in the formation of such atrophied oocytes researchgate.netjst.go.jpnii.ac.jp. Severe morphological changes, including a significant reduction of oocytes and severe morphological changes in the ovaries, have been reported in other insects exposed to JH analogs plantprotection.pl.

This compound is a synthetic insect growth regulator (IGR) that functions as a juvenile hormone analog (JHA). It is utilized in pest management programs, primarily against urban and stored-product insects such as cockroaches, beetles, and moths usda.govorst.eduresearchgate.netwikipedia.orgherts.ac.uk. This compound mimics the action of naturally occurring juvenile hormones (JHs) in insects, disrupting their normal development and metamorphosis usda.govorst.eduresearchgate.net. This disruption primarily affects immature insect stages, preventing them from reaching reproductive adulthood or resulting in the emergence of abnormal, sterile adults usda.govresearchgate.net.

This compound exerts various lethal and sublethal effects on different insect species due to the diverse roles of JHs in insect physiology usda.gov. Its primary mode of action involves interfering with the hormonal balance necessary for proper molting and development usda.govorst.eduresearchgate.net.

Sublethal Physiological Responses in Exposed Populations

Alterations in Body Weight and Composition

While direct studies specifically detailing the effects of this compound on arthropod body weight and composition at sublethal levels were not extensively found, research on other JHAs and IGRs provides relevant context. Studies on other IGRs, such as pyriproxyfen, have shown a considerable reduction in larval somatic weight gain and inhibited growth in insects like Agrotis ipsilon in a dose-dependent manner ekb.eg. This suggests that disruption of normal developmental pathways by JHAs like this compound could similarly impact nutrient allocation and growth, potentially leading to altered body weight and composition in exposed individuals. The blocked release of morphogenic peptides, causing alterations in ecdysteroid and juvenoid titers, and disrupted tissues and cells undergoing mitosis are potential mechanisms for reduced body weight and inhibited growth observed with IGRs ekb.eg.

Metabolic Pathway Perturbations, e.g., Urate Levels

Information specifically linking this compound exposure to alterations in urate levels in arthropods at sublethal concentrations is limited in the search results. However, the purine (B94841) metabolic pathway, which is involved in the synthesis and storage of uric acid (urate), is central to insect homeostasis and is heavily utilized during processes like rapid cell growth and molting google.com. Cockroaches, for instance, store uric acid as a metabolic reserve and transfer it during reproduction google.com. While hydramethylnon (B1673435), another insecticide, is known to attack the metabolic pathways of insects, resulting in decreased energy levels and affecting normal life functions zoecon.com, a direct link between this compound and urate metabolism was not established in the provided results.

Studies on other JHAs, like pyriproxyfen, have indicated sensitivity of carbohydrate levels to sublethal exposure, irrespective of sex, in insects such as Euschistus heros researchgate.net. Changes in metabolic and protein levels in the hemolymph of insects treated with JH analogs are often a consequence of their effect on the developmental process and the resulting imbalance with ecdysteroids, which regulate physiological functions researchgate.net. This suggests that this compound, as a JHA, could potentially affect various metabolic pathways, although specific data on urate levels were not available.

Comparative Biological Efficacy Across Arthropod Taxa

The efficacy of this compound varies among different insect species and even among different life stages within the same species usda.govnih.govjst.go.jp. This compound is primarily used against cockroaches, beetles, and moths wikipedia.orgherts.ac.uk.

Studies comparing the efficacy of different JHAs have shown variations in their activity spectrum. For instance, methoprene (B1676399) has a broader spectrum of activity against various insects, including mosquitoes, flies, and stored product pests, while this compound has a more limited activity spectrum researchgate.net. However, this compound has demonstrated excellent potential for controlling many stored-product insects usda.govresearchgate.net.

Research comparing this compound and other JHAs like fenoxycarb (B1672525) and pyriproxyfen against specific pests, such as the German cockroach (Blattella germanica), has shown differences in contact activity and residual life on various surfaces researchgate.net. In one study, fenoxycarb was significantly more active than this compound and pyriproxyfen in causing affected adults and twisted-wing ratings researchgate.net. This compound residues on stainless steel showed a decline in activity over time compared to fenoxycarb researchgate.net.

Efficacy can also be influenced by the specific arthropod taxon and the method and timing of application. For example, in the brown planthopper (Nilaparvata lugens), this compound induced abnormal development (metathetely) in fifth instar nymphs in an age-dependent manner, leading to reproductively incompetent adults koreascience.kr. Pre-adult exposure suppressed mitotic division of germinal cells and induced abnormalities in ovarian development koreascience.kr.

In stored product insects like Tribolium confusum, T. castaneum, Oryzaephilus surinamenis, Lasioderma serricorne, and Plodia interpunctella, the efficacy of this compound applied to different surfaces (wood, metal, concrete) varied researchgate.net. This compound was generally most persistent on metal and least persistent on concrete researchgate.net. P. interpunctella was found to be generally the most tolerant species to both this compound and pyriproxyfen among the tested stored-product insects researchgate.net.

Studies on bed bugs (Cimex lectularius) showed that this compound residues at higher than label rates caused a reduction in fecundity and impaired development, with field strains being more susceptible than a laboratory strain nih.govresearchgate.net. However, methoprene was found to be more effective than this compound by ingestion in inducing lethal and sublethal effects in bed bugs researchgate.net.

The stage-specific action of this compound is also crucial, as application during the last larval instar often interferes with metamorphosis, leading to pupal mortality or abnormal adults, rather than inducing extra larval molts as seen with earlier instar treatments in some species nih.govjst.go.jp.

The comparative efficacy across taxa is influenced by factors such as the insect's physiological response to the JHA mimicry, metabolic capabilities to detoxify or excrete the compound, and the specific life stage exposed.

Here is a summary table illustrating some comparative efficacy findings:

Arthropod TaxonEffect of this compoundComparative NotesSource(s)
Blattella germanicaReduced reproductive capabilities, affected adults, twisted-wing ratings.Fenoxycarb generally more active; residual activity varies by surface. researchgate.net
Nilaparvata lugensInduced metathetely, reproductive incompetence, suppressed ovarian development.Age-dependent effects observed during the final nymphal instar. koreascience.kr
Stored Product Beetles & Moths (Tribolium spp., Oryzaephilus, Lasioderma, Plodia)Inhibited adult emergence, residual efficacy varies by surface.P. interpunctella generally more tolerant than other tested species. Efficacy varies by surface material. researchgate.net
Cimex lectulariusReduced fecundity, impaired development at elevated rates.Methoprene more effective by ingestion; field strains more susceptible than lab strain. nih.govresearchgate.net
Heliothis virescensInterference with metamorphosis, pupal mortality, structural defects depending on timing.Stage-specific effects observed based on timing of exposure during the final instar. nih.govjst.go.jp

Metabolism and Biotransformation of Hydroprene in Biological Systems

In Vivo and In Vitro Metabolic Pathways in Invertebrates

Invertebrates, particularly insects, possess enzymatic systems capable of metabolizing juvenile hormones and their synthetic analogs like hydroprene. Studies have identified key metabolic pathways involving esterases and cytochrome P450 monooxygenases.

Esterase-Mediated Hydrolysis

Esterase-mediated hydrolysis is a significant pathway in the metabolism of this compound in insects. This process involves the cleavage of the ester linkage in the this compound molecule. In vitro studies using microsomal preparations from insects such as houseflies, flesh flies, and blow flies have shown the production of the free acid metabolite in the absence of NADPH, indicating esterase activity. cenmed.com Increased carboxylesterase activity has also been observed following the topical application of this compound in Musca domestica (housefly). wikipedia.org

Cytochrome P450 Monooxygenase Oxidative Metabolism

Cytochrome P450 monooxygenases play a crucial role in the oxidative metabolism of this compound in insects. These enzymes catalyze various oxidative reactions, including epoxidation and hydroxylation. In vitro studies with insect microsomes have demonstrated that the inclusion of NADPH, a cofactor for cytochrome P450 activity, leads to the formation of additional metabolites, including epoxides and diols, alongside the free acid. cenmed.com Oxidative metabolism of this compound was shown to be increased fourfold by phenobarbital (B1680315) in the diet of adult houseflies, indicating the involvement of inducible cytochrome P450 enzymes. cenmed.com Detoxification mechanisms mediated by cytochrome P450 monooxygenases contribute to the elimination of this compound from the insect body. wikipedia.orglipidmaps.org

Identification of Key Metabolites, e.g., Epoxides and Diols

The metabolic transformation of this compound in insects yields several key metabolites. Through processes involving epoxidations, de-esterification, and hydroxylation, metabolites such as the free acid, the epoxide, the epoxy-acid, and the diol-acid have been identified in insects like houseflies, flesh flies, and blow flies. cenmed.comlipidmaps.orgnih.gov The diol acid is considered a major metabolite in insects. lipidmaps.org While the formation of an epoxide has been observed, the precise position of the epoxy group has not always been firmly established, with possibilities including the 4,5 or 2,3 double bonds of the molecule. cenmed.com Some conjugated metabolites have also been observed, which could be converted to this compound acid by enzymes like sulfatase and beta-glucosidase. cenmed.com

Role of Insect Juvenile Hormone Binding Proteins in this compound Sequestration

Insect juvenile hormone binding proteins (JHBPs) play a vital role in the transport and protection of juvenile hormones in the hemolymph, preventing their premature degradation by general esterases. These binding proteins can also interact with juvenile hormone analogs like this compound, influencing their distribution and availability to target tissues.

In Manduca sexta larvae, a binding protein acts as a carrier for juvenile hormone, including this compound. cenmed.com This binding helps to prevent the hydrolysis of the hormone by general esterases present in the tissues. cenmed.com Specific juvenile hormone esterases, distinct from general esterases, are involved in the controlled degradation of juvenile hormones. cenmed.com

Studies on JHBPs in other insect species, such as Diploptera punctata and Blattella germanica, have investigated their affinity for this compound. In Diploptera punctata, this compound was found to have a significantly lower affinity (more than 100-fold lower) for both cytosolic and nuclear juvenile hormone binding proteins compared to the natural juvenile hormone III. nih.gov In Blattella germanica, while juvenile hormone III showed the highest affinity for the binding site on lipophorin (a hemolymph JHBP), this compound did compete for this site more effectively than other juvenile hormone analogs with unrelated structures. nih.gov In Leucophaea maderae, this compound was found to compete for binding sites at high concentrations, but the binding proteins showed no affinity for the juvenile hormone III acid metabolite. citeab.com These findings suggest that while JHBPs can interact with this compound, their binding affinity may vary depending on the insect species and the specific binding protein, potentially influencing the analog's distribution and metabolic fate.

Mammalian Metabolism and Elimination Profiles

This compound is generally considered to have low toxicity to mammals. wikipedia.orgmetabolomicsworkbench.orgnih.govherts.ac.uknih.gov Studies on mammalian metabolism and elimination indicate that this compound is metabolized and eliminated relatively efficiently. uni.luuni.lunih.gov

In a rat metabolism study, this compound levels in the blood peaked between 5 and 7 hours after administration. uni.luuni.lu The highest residue levels were detected in the liver, fat, and adrenal glands approximately 6 hours after exposure. uni.luuni.lu

Elimination of this compound in rats was observed to be biphasic. uni.luuni.lu The second phase of elimination had a half-life ranging from 2 to 10 days after exposure. uni.luuni.lu Approximately 13% of the administered this compound was retained in the rats. uni.luuni.lu

The U.S. EPA has conducted metabolism and fate studies in several mammalian species, which indicate that this compound is metabolized rapidly and extensively. nih.govnih.gov Similar to the related JHA methoprene (B1676399), the metabolism can involve degradation into endogenous products such as acetate (B1210297) molecules, which can then be incorporated into naturally occurring body constituents like cholesterol and bile acids. nih.gov

Tissue Distribution and Retention Dynamics

Following exposure in mammals, this compound and its metabolites are distributed among various tissues. As observed in rat studies, the liver, fat, and adrenal glands were identified as having the highest residue levels at 6 hours post-exposure. uni.luuni.lu This suggests a propensity for this compound to accumulate in lipid-rich tissues. The biphasic elimination pattern indicates an initial phase of relatively rapid clearance followed by a slower phase, likely reflecting the release of the compound or its metabolites from these storage sites. The retention study in rats indicated that approximately 13% of the administered dose was retained in the body. uni.luuni.lu

Below is a summary of this compound tissue distribution in rats at 6 hours post-exposure based on available data:

TissueRelative Residue Level (at 6 hours)
LiverHighest
FatHighest
Adrenal GlandsHighest
BloodPeaked at 5-7 hours

Note: Specific quantitative data on residue levels in different tissues were not consistently available across sources, hence the qualitative description.

Bi-phasic Elimination Kinetics

Elimination kinetics describe the rate at which a substance is removed from a biological system. For some compounds, this elimination follows a bi-phasic pattern, characterized by an initial rapid decline in concentration followed by a slower phase. This pattern often reflects the distribution of the compound into different tissue compartments before its eventual removal through metabolism and excretion nih.govwikipedia.org.

This bi-phasic elimination suggests that this compound is initially distributed relatively rapidly into various tissues, followed by a slower phase where the compound is gradually released from these tissues and undergoes further metabolism and excretion.

Comparative Metabolic Studies with Analogues

Comparative metabolic studies involving this compound and its structural analogues, particularly other juvenile hormone analogues like methoprene and kinoprene, provide valuable insights into the influence of structural differences on metabolic pathways and rates. These studies help to understand why these compounds may exhibit varying persistence and efficacy across different species.

Methoprene, another widely studied JHA, is also metabolized by ester cleavage in isolated rat hepatocytes, similar to this compound nih.gov. Both compounds are primarily converted to their corresponding acids nih.gov. Small amounts of glucuronide conjugates are also formed for both methoprene and this compound nih.gov. The microsomal esterase activity responsible for this cleavage in rat hepatocytes is inhibited by tri-o-tolyl phosphate (B84403) nih.gov.

Comparative studies in insects have shown variations in the metabolic rates of JHAs. For instance, this compound was metabolized by both soluble and microsomal esterases in several dipteran species, with the housefly exhibiting the highest activity, followed by the flesh fly and blow fly yabee.com.tw. The level of juvenile hormone hydrolytic activity in insects can be dependent on age and developmental stage yabee.com.tw.

Differences in the side chains of JHAs, such as the methyl, ethyl, and isopropyl groups found in various analogues, can influence their resistance to metabolism by insect enzymes and thus affect their half-life and persistence in the insect body. nih.gov. It is also hypothesized that differences in the recognition and response of proteins involved in JH action to these molecules can lead to differential activity nih.gov.

Studies comparing this compound and methoprene have indicated that this compound was generally less active than methoprene in depressing the productivity of certain stored-product pests like Rhyzopertha dominica, potentially related to differences in metabolism or other factors fao.org.

Research on the metabolism of methoprene in Aedes aegypti, Culex quinquefasciatus, and Musca domestica showed that the most abundant metabolite in mosquitoes was a hydroxy ester (a product of O-demethylation), while in the housefly, hydroxy acid was predominant tewhatuora.govt.nz. This highlights species-specific differences in the primary metabolic pathways for JHAs.

The involvement of various enzymes, including esterases and cytochrome P450 monoxygenases, in the metabolism of JHAs contributes to the detoxification and elimination of these compounds in insects usda.govresearchgate.net. Increased activity of carboxylesterases has been observed following this compound application in some insect strains, suggesting their role in metabolism and potential resistance development usda.gov.

Insect Resistance Evolution and Management in the Context of Hydroprene Application

Mechanisms of Insect Resistance to Juvenile Hormone Analogues

Insect resistance to JHAs can involve several mechanisms that reduce the effective concentration of the insecticide at its target site or alter the target site itself usda.govk-state.edu.

Biochemical Resistance Mechanisms, e.g., Enhanced Detoxification Enzyme Activity

One of the primary biochemical mechanisms of insecticide resistance is the increased ability of insects to detoxify or metabolize the compound through enhanced enzyme activity fao.orgk-state.edu. Enzymes such as cytochrome P450-dependent monooxygenases, hydrolases, and glutathione-S-transferases are commonly involved in breaking down insecticides k-state.edu. Higher amounts of these enzymes can lead to metabolic resistance, which is considered the most common resistance mechanism k-state.edu. While specific published evidence showing enhanced detoxification enzyme activity as a mechanism for hydroprene resistance is limited, it is a potential mechanism for resistance development to JHAs in general usda.gov. Studies on other insecticides and insect species have shown that increased mixed function oxidase activity can confer cross-resistance to IGRs, with oxidases being likely candidates fao.org.

Potential Genetic Basis of Resistance

Insecticide resistance has a genetic basis, meaning it is a heritable trait influenced by the selection pressures of pesticide use fao.orgk-state.edu. Resistance can be attributed to single genes or involve multiple genes k-state.edu. For juvenile hormone analogues, the genetic basis of resistance has been explored in model organisms like Drosophila melanogaster. Mutations in genes such as Methoprene-tolerant (Met) have been linked to resistance to methoprene (B1676399) and other JHAs pnas.org. These mutations can lead to target-site resistance, such as reduced JH binding in target tissues pnas.org. Lack of gene product at the target site due to mutations or amplification of detoxification genes are also suggested mechanisms for resistance development to synthetic JHs usda.gov.

Cross-Resistance Patterns with Chemically Diverse Insecticides

Cross-resistance occurs when resistance to one pesticide confers resistance to another pesticide, even if the insect has not been exposed to the latter k-state.edu. This can happen if the insecticides share a common mode of action or if a single resistance mechanism, such as enhanced detoxification by broad-spectrum enzymes, affects multiple compounds fao.orgk-state.edu.

While there is no published evidence specifically showing cross-resistance by insects to this compound with chemically diverse insecticides outside of the JHA group, studies on other JHAs like pyriproxyfen (B1678527) and methoprene provide insights usda.govjst.go.jp. For example, pyriproxyfen-resistant houseflies have shown medium cross-resistance to fenoxycarb (B1672525) and methoprene, which are also JHAs jst.go.jpresearchgate.net. However, the same pyriproxyfen-resistant strain showed no cross-resistance to diflubenzuron, a chitin (B13524) synthesis inhibitor jst.go.jpresearchgate.net. Studies on Bemisia tabaci have also shown no appreciable cross-resistance between pyriproxyfen (a JHA) and neonicotinoids like acetamiprid (B1664982) and imidacloprid, although slight cross-resistance was observed with thiamethoxam (B1682794) researchgate.net. Conversely, a thiamethoxam-resistant strain showed no cross-resistance to pyriproxyfen researchgate.net. Early studies also reported cross-resistance to a JHA (ZR 515, which is methoprene) in insecticide-resistant strains of Anopheles gambiae oup.com.

These findings suggest that while cross-resistance can occur among different JHAs, it may not necessarily extend to insecticides with entirely different modes of action. However, metabolic resistance mechanisms can potentially lead to cross-resistance between different insecticide groups fao.orgirac-online.org.

Ecological and Evolutionary Dynamics of Resistance Development

The development and spread of insecticide resistance are influenced by ecological and evolutionary factors, including the selective pressure of pesticide use, the mode of inheritance of resistance, fitness costs associated with resistance genes, and gene flow within pest populations k-state.edu. Continuous exposure of insect populations to insecticides with the same mode of action increases the selection pressure for resistant individuals croplife.org.phucanr.edu. These resistant individuals survive and reproduce, passing on their resistance traits to their offspring, leading to a population dominated by resistant insects croplife.org.phucanr.edu.

The frequency of resistance genes in a population can be influenced by their initial presence, even at low levels k-state.edu. Factors such as the dominance of resistance alleles and the fitness cost associated with carrying these genes in the absence of insecticide pressure also play a role k-state.edu. If there is little or no fitness cost associated with resistance, the frequency of resistance alleles may remain high even when the insecticide is not applied, promoting rapid resistance development upon re-exposure researchgate.net.

Strategies for Mitigating Resistance in Integrated Pest Management Systems

Effective insecticide resistance management (IRM) strategies aim to minimize the selection of resistance to any single type of insecticide irac-online.orgucanr.edu. Integrated Pest Management (IPM) programs, which combine multiple control methods, are fundamental to avoiding and delaying resistance development ucanr.edufao.org.

Rotation with Complementary Insecticides

A key strategy for mitigating resistance is the rotation of insecticides with different modes of action irac-online.orgcroplife.org.phucanr.edu. This involves alternating or sequencing the use of compounds from different IRAC (Insecticide Resistance Action Committee) Mode of Action groups irac-online.orgcroplife.org.phirac-online.org. The IRAC Mode of Action Classification Scheme categorizes insecticides based on their target site in the insect, and this compound belongs to Group 7A, Juvenile hormone analogues irac-online.orgcroplife.org.phherts.ac.uk.

Rotating insecticides from different MoA groups helps to reduce the selection pressure on any single resistance mechanism irac-online.orgcroplife.org.ph. It is generally recommended that successive generations of the pest are not treated with compounds from the same MoA group irac-online.org. Applications can be arranged into MoA spray windows or blocks irac-online.org. Effective IRM strategies involve sequences or alternations of MoA groups to provide sustainable control irac-online.org.

Data from studies on other pests and insecticides support the principle of rotation. For example, rotational use of insecticides with no cross-resistance to each other is suggested for pest control jst.go.jpresearchgate.net. While tank mixing insecticides with different modes of action might seem beneficial, it can sometimes increase resistance development in the long term ucanr.edu. Therefore, planned rotations are generally preferred over indiscriminate mixtures ucanr.edu.

Environmental Fate and Ecological Impact of Hydroprene

Environmental Persistence and Degradation Pathways

Hydroprene's environmental fate involves degradation in various compartments, including soil, air (via photolysis and volatilization), and plant systems. orst.eduregulations.gov

Soil Degradation Kinetics

This compound degrades rapidly in soil. General literature and studies indicate a half-life in soil of only a few days. orst.eduherts.ac.ukagropages.com This rapid decomposition contributes to its low persistence in soil systems. herts.ac.uk Degradation kinetics in soil are influenced by factors such as soil pH, temperature, moisture, and organic matter content. ekb.eg Pesticide degradation in soil can follow a bi-phasic pattern, with a rapid initial decrease followed by a slower decline. ekb.eg

Photolytic and Volatilization Processes

This compound is slightly volatile, with a vapor pressure ranging from 1.88 x 10⁻⁴ mm Hg to 3 x 10⁻⁴ mm Hg at 25 °C. orst.edunih.gov It is also sensitive to UV light. agropages.com Photolysis can contribute to its degradation in the environment. regulations.govgoogle.com While specific half-lives for this compound photolysis were not consistently found, related juvenile hormone mimics like methoprene (B1676399) have shown rapid photochemical breakdown with half-lives of a few hours when exposed to sunlight as a thin film on glass. fao.orgocvector.org Volatilization from soil and plant surfaces is another process influencing its environmental dissipation. regulations.govca.gov

Degradation in Plant Systems

Plants are known to degrade this compound. orst.eduorst.edu Degradation in plants principally involves ester hydrolysis, O-demethylation, and oxidative splitting of the double bond. agropages.comrsc.org

Non-Target Organism Exposure and Effects

While generally considered low risk to non-target vertebrates, this compound can affect non-target invertebrates, particularly during their developmental stages, due to its mode of action as a juvenile hormone mimic. usda.govorst.eduepa.gov

Aquatic Invertebrate Developmental Effects

This compound may be toxic to aquatic invertebrates. orst.edu Studies have observed that this compound causes premature metamorphosis in immature aquatic invertebrates. orst.eduorst.edu This is consistent with its function as a juvenile hormone analog, disrupting the normal molting and developmental processes in arthropods. orst.eduepa.gov Data on the aquatic fate of this compound is not always readily available, though modeling suggests it shares similar environmental fate characteristics with methoprene, including rapid degradation in aqueous environments. orst.eduregulations.gov

Data on the toxicity to aquatic invertebrates:

OrganismEffectConcentration (mg/L)Source
DaphniaEC₅₀ (48 h)0.13 agropages.com
Aquatic invertebratesDevelopmental EffectsNot specified orst.eduorst.edu

Hymenopteran Larval Sensitivity

This compound is low in toxicity to adult bees, with acute oral and contact LD₅₀ values greater than 1000 µ g/bee . orst.eduagropages.com However, bee larvae are affected by this compound at lower levels, specifically 0.1 µ g/bee . orst.eduagropages.com Research on the effects of this compound on the hymenopteran parasite Microctonus aethiopoides has shown that sensitivity to this compound increased as the parasite larvae aged. oup.comoup.com Topical application of this compound to adult hosts containing developing M. aethiopoides larvae resulted in increased emergence of parasite larvae but did not affect the number pupating. oup.com However, the closer M. aethiopoides larvae were to the pupal stage, the more sensitive they were to the disrupting effects of this compound, with even low concentrations producing deformed adult parasites. oup.com This highlights the potential for this compound to adversely affect beneficial hymenopteran species, particularly their larval stages. oup.com

General Considerations for Vertebrate Non-Target Organisms

Insect growth regulators like this compound are generally characterized by their selective effect on target insects, with practically no apparent side effects on non-target organisms, particularly vertebrates plantprotection.plhilarispublisher.com. This selectivity stems from their mode of action, which mimics or interferes with insect-specific hormones that regulate growth and development ontosight.aiannualreviews.org. Vertebrate animals and plants lack many of these specific developmental systems or physiological processes found in insects, making them essentially immune to such growth regulator-based insecticides ufl.edu.

Research and assessments by regulatory bodies have indicated a low risk of adverse effects to mammals and other non-target vertebrates from this compound exposure ontosight.aiusda.govresearchgate.net. This is attributed to its low toxicity and relatively rapid degradation in the environment researchgate.netusda.gov. Studies have demonstrated this compound to have virtually non-toxic effects on mammals researchgate.netusda.govncats.io. For instance, acute oral toxicity tests in rats have shown a very low toxicity orst.edupsu.edu.

While generally considered to have low toxicity to non-target organisms, including wildlife, it is important to consider potential environmental exposure, although the use patterns of this compound, primarily indoors and in stored products, are expected to result in negligible environmental exposure for many non-target organisms regulations.govepa.gov.

For aquatic vertebrates like fish, this compound is considered practically non-toxic based on available data orst.eduorst.edu. For example, an LC50 value greater than 100 mg/L has been reported for fish orst.edu. However, it is noted that this compound may be toxic to aquatic invertebrates by affecting their development, similar to its effects on target insects hilarispublisher.comorst.eduorst.edu.

The rapid degradation of this compound in the environment, particularly in soil with a half-life of a few days, contributes to a lower potential for long-term exposure to non-target organisms, including vertebrates orst.edu.

The following table summarizes some general findings regarding this compound's impact on different groups of organisms:

Organism GroupGeneral Toxicity/EffectNotesSource(s)
MammalsVirtually non-toxic / Very low toxicityLow acute and chronic toxicity observed in studies. researchgate.netusda.govncats.ioorst.edupsu.edu researchgate.netusda.govncats.ioorst.edu
BirdsLow toxicity expected (based on IGR class) / No data foundSpecific toxicity data for this compound on birds may be limited in some assessments. ontosight.aihilarispublisher.comorst.eduorst.edu hilarispublisher.comorst.eduorst.edu
Fish (Aquatic Vertebrates)Practically non-toxicLC50 > 100 mg/L reported. orst.eduorst.edu orst.eduorst.edu
Aquatic InvertebratesMay be toxicCan affect development, similar to target insects. hilarispublisher.comorst.eduorst.edu hilarispublisher.comorst.eduorst.edu
Adult HoneybeesRelatively non-toxicLow acute oral and contact toxicity. May be harmful to bee larvae. herts.ac.ukorst.edu herts.ac.ukorst.edu

Advanced Methodologies for Hydroprene Research

Development and Validation of Bioassays for Hydroprene Efficacy

The cornerstone of evaluating this compound's biological activity lies in the development and rigorous validation of specific bioassays. These assays are crafted to quantitatively measure the effects of this compound on target insects, focusing on endpoints such as developmental rate, incidence of morphological abnormalities, reproductive capacity, and survival usda.govnih.gov. A critical aspect of bioassay development is ensuring that the assay design aligns with the intended application and the specific life stage and biology of the target pest.

Validation is an indispensable step, confirming the reliability, sensitivity, specificity, and reproducibility of the bioassay edraservices.nlintellastrasolutions.com. This process involves systematically assessing various performance parameters, including the shape and reliability of the dose-response curve, the optimal insect life stage for exposure, the influence of environmental variables like temperature and humidity on the outcome, and the consistency of results across different experimental runs and over time nih.govoup.comnih.gov. For example, studies investigating the impact of this compound on stored-product pests like the Indianmeal moth (Plodia interpunctella) have utilized bioassays to measure changes in developmental time and mortality under varying temperature and exposure conditions nih.govoup.com. The data from these validated bioassays can then be used to build predictive models nih.govoup.comusda.gov. Validation ensures that the bioassay provides accurate and reliable data for purposes ranging from initial screening of activity to determining potency and monitoring for the potential development of resistance in pest populations edraservices.nlbebpa.org.

Sophisticated Analytical Techniques for Detection and Quantification

Accurate determination of this compound concentrations in diverse samples, including environmental matrices and biological tissues, is vital for understanding its behavior, potential exposure levels, and metabolic fate. Given this compound's nonpolar characteristics, advanced analytical techniques are required to achieve the necessary sensitivity and specificity for detection and quantification nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing this compound. However, the efficiency of ionization, particularly with electrospray ionization (ESI), can be limited for nonpolar compounds like this compound nih.govnih.gov. To significantly enhance ionization efficiency and thereby improve detection limits, chemical derivatization is frequently employed prior to LC-MS/MS analysis nih.govnih.govresearchgate.netdntb.gov.ua.

Derivatization involves a chemical reaction that modifies the this compound molecule, typically by adding a functional group that improves its ionization characteristics. The use of a Cookson-type reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has proven effective for derivatizing this compound through a Diels-Alder cycloaddition reaction nih.govnih.govresearchgate.netfigshare.com. This derivatization facilitates positive-mode ESI and can lead to a substantial increase in detection sensitivity, reported to be up to a hundredfold improvement in some cases nih.govnih.govresearchgate.net.

LC-MS/MS methods incorporating this derivatization step have been developed for the sensitive quantification of this compound at trace levels in environmental water samples, with reported limits of quantification in the picogram per milliliter range nih.govnih.govresearchgate.net. The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides enhanced selectivity by monitoring specific parent-to-daughter ion transitions characteristic of the derivatized this compound, minimizing interference from co-extracted compounds nih.govresearchgate.net.

Chromatographic Separation and Metabolite Identification

Effective chromatographic separation is a critical initial step in the analysis of this compound and the identification of its metabolites in complex biological and environmental samples helmholtz-munich.desysrevpharm.org. High-Performance Liquid Chromatography (HPLC), commonly utilizing reversed-phase columns (e.g., C18), is employed to separate this compound and its potential transformation products from the sample matrix based on their differing polarities and affinities for the stationary phase nih.govresearchgate.net. The optimization of chromatographic parameters, including the composition and gradient of the mobile phase, flow rate, and column temperature, is essential for achieving adequate resolution and efficient separation nih.govresearchgate.net.

Following chromatographic separation, mass spectrometry is used for both detection and identification. While targeted LC-MS/MS is used for quantifying known compounds, the identification of unknown metabolites often requires more comprehensive mass spectrometric techniques, such as high-resolution mass spectrometry (HRMS) and data-dependent or independent tandem MS scans helmholtz-munich.degithub.io. The mass spectra and fragmentation patterns obtained provide crucial structural information. By comparing this information to spectral databases and utilizing metabolomics software and bioinformatics tools, researchers can putatively or definitively identify this compound metabolites github.io. Understanding the metabolic pathways of this compound is important for evaluating its persistence, potential for bioaccumulation, and the formation of active or inactive breakdown products, which is also relevant for understanding resistance mechanisms.

Population Dynamics Modeling and Simulation Approaches

Modeling and simulation are powerful tools for forecasting the effects of this compound on pest populations and developing optimized control strategies usda.govusda.govresearchgate.net. Unlike many conventional insecticides that primarily cause direct mortality, this compound's impact includes sublethal effects such as prolonged development and induced sterility in surviving individuals usda.govnih.gov. Incorporating these unique effects into population models is essential for accurate predictions.

Integration of this compound-Induced Developmental Delays into Predictive Models

Accurately integrating the effects of this compound on insect developmental rates into population dynamics models is crucial for predicting its long-term impact. This compound's ability to extend larval development and lead to the emergence of non-viable adults significantly reduces the reproductive output of a population over time, an effect not captured by models focused solely on mortality usda.govnih.gov.

Research has demonstrated that this compound can substantially prolong the developmental period of various insects, including stored-product pests nih.govoup.com. Data quantifying these developmental delays, alongside mortality rates, obtained from validated bioassays, are used to parameterize predictive simulation models nih.govoup.comusda.gov. Regression models that describe the relationships between environmental factors like temperature and exposure duration and the observed developmental and mortality effects can be directly incorporated into these population models nih.govoup.com.

Simulation models that account for this compound's influence on developmental rates and survival can predict population trends under different application scenarios usda.govusda.govresearchgate.net. For instance, simulation studies on the German cockroach (Blattella germanica) have illustrated how this compound treatment can lead to a population decline over generations due to the accumulation of sterile individuals researchgate.net. These models are invaluable for determining optimal application timings and frequencies to achieve sustained pest suppression and mitigate the risk of resistance development usda.govusda.gov.

Experimental Design Considerations for Efficacy and Resistance Studies

Robust experimental design is fundamental to obtaining reliable data on this compound efficacy and monitoring for the evolution of resistance in pest populations. Key considerations include the careful selection of target insect species and strains, encompassing both susceptible laboratory strains and field-collected populations potentially exposed to selection pressure oup.comresearchgate.netmdpi.com. Defining clear and measurable endpoints, such as levels of mortality, incidence of developmental abnormalities, effects on reproduction, and changes in population structure, is also critical nih.govoup.com. Furthermore, selecting appropriate exposure methods that mimic real-world applications, such as surface treatments, aerosol applications, or incorporation into baits, is essential for relevance oup.comresearchgate.net.

Experimental designs often utilize factorial structures to investigate the simultaneous influence of multiple variables, such as this compound concentration, duration of exposure, environmental conditions (e.g., temperature, humidity), and the type of substrate treated nih.govoup.comoup.comresearchgate.net. For example, studies evaluating the residual effectiveness of this compound on different surface materials like concrete, wood, and metal against various stored-product insects have employed factorial designs to understand how surface type and aging affect efficacy oup.comresearchgate.net.

Monitoring for the development of resistance involves comparative studies between susceptible laboratory strains and field populations suspected of resistance usda.govmdpi.com. Experimental designs for resistance monitoring should include parallel testing of both strains using standardized bioassays with a range of this compound concentrations to determine dose-response curves and calculate resistance ratios mdpi.com. Adequate sample size, appropriate replication, and sound statistical analysis are paramount to ensure the validity and statistical power of the study, enabling the detection of biologically significant differences in susceptibility and the confirmation of resistance development oup.com.

Integrated Pest Management Strategies Involving Hydroprene: Research and Implementation

Efficacy Studies in Diverse Pest Systems

Research has explored the effectiveness of hydroprene against a variety of insect pests in different environments. Its activity is primarily focused on disrupting development rather than causing rapid mortality of adult insects researchgate.net.

Stored-Product Insect Management

This compound has demonstrated potential for controlling a range of stored-product insects. Studies have shown that this compound can cause various lethal and sublethal effects on these pests, including morphological abnormalities, prolonged development times, adult sterility, and reduced fecundity usda.gov. This compound and methoprene (B1676399) were found to be highly active in preventing the development of successive generations of 12 species of stored-product insects in various food substrates usda.gov. Specifically, rates of 2 and 4 ppm of this compound on wheat kernels resulted in a significant reduction (99% or greater) in the adult F₁ progeny of the lesser grain borer (Rhyzopertha dominica). usda.gov Similar reductions in F₁ populations were observed in treated corn kernels usda.gov. Treatment with as little as 2 ppm of this compound on either wheat or corn prevented the development of immature Indian meal moth (Plodia interpunctella) larvae usda.gov.

A laboratory study evaluating the residual efficacy of this compound on different surfaces against several stored-product insects found that efficacy varied among species researchgate.netnih.gov. The Indian meal moth (Plodia interpunctella) was generally the most tolerant species to this compound compared to Tribolium confusum, T. castaneum, Oryzaephilus surinamensis, and Lasioderma serricorne researchgate.netnih.gov.

Urban Pest Control, e.g., Blattellidae and Cimicidae

This compound is also used in urban pest control programs, including those targeting cockroaches (Blattellidae) and bed bugs (Cimicidae) usda.govresearchgate.net. For cockroaches, exposure to this compound can lead to genitalia and ootheca deformities and sterility in species like the German cockroach (Blattella germanica) and oriental cockroach (Blatta orientalis) researchgate.net.

Research on bed bugs (Cimex lectularius) has investigated the efficacy of this compound, particularly in the context of insecticide resistance. A juvenile hormone analog formulation containing (S)-hydroprene has shown effectiveness against pyrethroid-resistant bed bugs mdpi.com. Studies have also evaluated the potential of this compound to be incorporated into ingestible baits for bed bug control researchgate.net. Ingestion of this compound by fifth-instar bed bug nymphs has been shown to reduce oviposition researchgate.net. Untreated female bed bugs that mated with males exposed to high concentrations of this compound also exhibited lower oviposition researchgate.net. While methoprene was found to be more effective by ingestion than this compound at inducing lethal and sublethal effects in bed bugs, this compound still demonstrated activity researchgate.net.

Synergistic and Antagonistic Interactions with Conventional Insecticides

The interaction of this compound with conventional insecticides is an important area of research for optimizing IPM strategies. Combining this compound with other control methods, such as conventional insecticides, is considered necessary for developing integrated control programs usda.gov. While the search results did not provide specific data on synergistic or antagonistic interactions between this compound and conventional insecticides, the concept of such interactions is recognized in the broader context of insecticide mixtures ekb.egmedicine.dp.ua. Some studies on insecticide mixtures have shown synergistic effects where the combined effect is greater than the sum of individual effects, while others have shown antagonistic interactions ekb.egmedicine.dp.ua. The outcome of these interactions can depend on the specific insecticides and their ratios medicine.dp.ua. Further studies are needed to evaluate synergistic combinations involving this compound usda.gov.

Combination with Non-Chemical Control Modalities, e.g., Thermal Treatments

Integrating this compound with non-chemical control methods, such as thermal treatments, holds potential for enhanced pest management usda.gov. Research has explored the compatibility and combined efficacy of this compound with heat treatments, particularly in facilities like mills and processing plants usda.govmbao.org. Studies have indicated that short-term exposures to high temperatures, such as those attained during heat treatments, may not negatively impact the efficacy of this compound usda.govmbao.org. In fact, some laboratory experiments suggested that high temperatures might have a positive effect on the toxicity of this compound when insects were exposed on treated concrete surfaces, possibly due to volatilization of residues usda.gov. Combining heat with residual insecticide treatments like this compound may offer effective alternatives to traditional methods like methyl bromide fumigation usda.govmbao.org.

Optimization of Application Strategies Based on Environmental Factors

Optimizing the application of this compound involves considering environmental factors that can influence its efficacy and persistence usda.gov. Factors such as temperature, relative humidity, and light intensity can affect the performance of insecticides on surfaces researchgate.net.

Influence of Substrate Type on Residual Efficacy

The type of surface substrate on which this compound is applied significantly influences its residual efficacy and persistence usda.govresearchgate.netnih.gov. Studies have shown that this compound's persistence varies depending on the surface material researchgate.netnih.gov. In laboratory studies, this compound was found to be least persistent on concrete surfaces and generally most persistent on metal surfaces when tested against stored-product insects researchgate.netnih.gov. Concrete's ability to absorb insecticides can lead to a reduction in insecticidal efficacy researchgate.net. Compared to another IGR, pyriproxyfen (B1678527), this compound demonstrated less residual persistence on tested surfaces researchgate.netnih.gov.

Here is a table summarizing the relative persistence of this compound on different surfaces based on research findings:

Substrate TypeRelative Persistence of this compound
ConcreteLeast Persistent
WoodVariable / Moderate
MetalMost Persistent

This variation in residual efficacy across different substrates highlights the importance of considering the application surface when developing pest management strategies involving this compound, particularly for long-term control usda.govresearchgate.net.

Evaluation of Multiple Application Methods

Research into the efficacy of this compound within Integrated Pest Management (IPM) programs has included evaluations of various application methods to optimize its delivery and impact on target pest populations. The choice of application method can significantly influence the distribution, persistence, and bioavailability of this compound, thereby affecting control outcomes. Studies have explored formulations such as aerosols, sprays, point sources, and applications to different surfaces, often in comparison or combination with other control agents.

This compound is available in different formulations, including aerosols, sprays, and baits, offering versatility for diverse application scenarios in residential and commercial settings. ontosight.ai Its characteristic volatility allows aerosol formulations to penetrate spaces that might be inaccessible to non-aerosolic applications, potentially reaching pests in hidden harborages. researchgate.net

Studies have investigated the residual efficacy of this compound when applied to common structural surfaces such as wood, metal, and concrete. Research comparing this compound and pyriproxyfen found that this compound exhibited lower residual persistence than pyriproxyfen on these surfaces. researchgate.net Specifically, this compound's effectiveness diminished after 28 days in these studies. researchgate.net Its persistence varied depending on the surface material, being least persistent on concrete and generally most persistent on metal. researchgate.net Efficacy also showed variation among different insect species tested on these treated surfaces. researchgate.net

The use of this compound in combination with other insecticides and delivered through different methods has also been evaluated. For instance, trials assessing the control of German cockroaches (Blattella germanica) utilized a combination of hydramethylnon (B1673435) gel bait and this compound point sources. icup.org.uk This combined approach led to pest eradication more rapidly than using this compound point sources alone. icup.org.uk The strategy involved the bait reducing the initial cockroach population, while the this compound prevented the remaining individuals from successfully reproducing, thereby halting population growth. icup.org.uk this compound point sources have been noted as a practical and effective control measure, including against Oriental cockroaches in artificial domestic environments. icup.org.uk

The efficacy of this compound is also influenced by the stage of the target insect and the specific application method employed. jst.go.jp For certain pests like bed bugs (Cimex lectularius), studies evaluating ingestion as a delivery method for this compound and methoprene found that higher concentrations were required to achieve significant lethal and sublethal effects compared to neurotoxic insecticides. nih.gov In these ingestion studies, methoprene demonstrated greater effectiveness than this compound in causing mortality and reducing oviposition in bed bugs. nih.gov

Commercial formulations of this compound, such as those in the Gentrol® product line, are designed to accommodate various application needs. These include concentrates for broad application, aerosols with dissipating foam for targeting hard-to-reach areas, and discreet point sources suitable for sensitive locations like food handling establishments or hospitals. mypmp.netzoecon.com this compound's ability to translocate into areas like wall cavities, cracks, and crevices enhances its effectiveness through both contact and ingestion routes. mypmp.net

Detailed research findings on the evaluation of multiple application methods highlight the importance of selecting the appropriate delivery system based on the target pest, the environment, and the desired duration of control. The data presented below illustrate some findings related to the efficacy of different application strategies.

Table 1: Cockroach Eradication Time with Different Treatments

Treatment CombinationTime to Eradication (Months)
Hydramethylnon Gel Bait Alone4
This compound Point Source Alone18
Hydramethylnon Gel Bait + this compound Point SourceUp to 7

Data derived from research on German cockroaches in controlled environments. icup.org.uk

Table 2: Residual Efficacy of this compound on Different Surfaces

SurfaceEfficacy Duration (Days)Relative Persistence
Wood< 28Moderate
Metal> 28Highest
Concrete< 28Lowest

Based on studies evaluating residual control of stored-product insects. researchgate.net

Future Research Directions and Emerging Paradigms in Hydroprene Science

Elucidation of Subcellular and Genetic Mechanisms of Resistance

Understanding the mechanisms by which insects develop resistance to hydroprene is paramount for developing effective resistance management strategies. While resistance to IGRs like this compound was initially thought unlikely due to their mimicry of endogenous hormones, studies have shown the development of resistance to other juvenile hormone analogues (JHAs) such as methoprene (B1676399) and pyriproxyfen (B1678527). usda.govresearchgate.net Future research should focus on identifying the specific biochemical and genetic alterations that confer resistance to this compound at the subcellular level. This includes investigating potential changes in target site sensitivity, increased metabolic detoxification of the compound, or behavioral adaptations that reduce exposure. usda.govunl.edu Molecular genetics techniques, such as RNA interference (RNAi) and CRISPR/Cas systems, could be employed to study the role of specific genes and enzymes in resistance development. unl.edu

Comprehensive Ecological Risk Assessment Beyond Current Parameters

While this compound is generally considered to have low toxicity to non-target vertebrates, a more comprehensive ecological risk assessment is needed to fully understand its potential impacts on various ecosystems. usda.govresearchgate.netontosight.ai Current assessments may have data gaps regarding the long-term effects on a wider range of non-target organisms and the environment, particularly considering different use patterns and potential for environmental accumulation or transformation products. regulations.govregulations.govitrcweb.orgepa.gov Future research should extend beyond current parameters to evaluate effects on beneficial insects, aquatic invertebrates, soil organisms, and other non-target species that may be exposed through various routes. regulations.gov This requires developing methodologies that can assess the cumulative impact of this compound in complex ecological systems and across different trophic levels. mdpi.com

Development of Novel Formulations with Enhanced Efficacy and Reduced Environmental Footprint

The development of novel this compound formulations is crucial for enhancing its efficacy, improving its residual activity on various surfaces, and minimizing its environmental footprint. researchgate.net this compound's volatility and lack of residual persistence on certain surfaces have been noted as limitations. researchgate.net Future research should explore innovative delivery systems, such as microencapsulation, nanoparticles, or other controlled-release technologies, to improve the stability and longevity of this compound in different environments. nih.gov Additionally, research into synergistic blends with other control agents could lead to formulations with enhanced efficacy against target pests, potentially allowing for lower application rates and reduced environmental loading. zoecon.comgoogle.comgoogle.com

Advanced Predictive Modeling for Population Dynamics and Resistance Development

Advanced predictive modeling plays a vital role in understanding insect population dynamics and forecasting the evolution of resistance to insecticides like this compound. researchgate.netnih.gov Future research should focus on developing and refining models that integrate various factors influencing pest populations, including environmental conditions, insect life history traits, and the impact of this compound application. usda.govresearchgate.netopenagrar.de These models should also incorporate genetic information related to resistance mechanisms to predict the likelihood and rate of resistance development under different selection pressures. nih.gov Such models can inform resistance management strategies, optimize application timing and frequency, and help design sustainable pest control programs. usda.govresearchgate.netresearchgate.net

Investigation of this compound Effects on Underexplored Pest Species and Life Stages

While this compound's effects are well-documented for certain pests, further investigation is needed to understand its impact on a wider range of underexplored pest species and their various life stages. usda.govresearchgate.netjst.go.jp The susceptibility to JHAs can vary significantly among insect species and even between different developmental stages of the same species. jst.go.jp Future research should focus on conducting detailed studies on the efficacy of this compound against a broader spectrum of urban and stored-product pests, as well as potential new target species. This includes evaluating its effects on different larval instars, pupae, and eggs, as the sensitivity can vary depending on the timing of exposure relative to critical developmental events. usda.govresearchgate.netjst.go.jp

Q & A

Q. What experimental models are recommended for assessing Hydroprene's efficacy as an insect growth regulator (IGR) in laboratory settings?

this compound disrupts insect development by mimicking juvenile hormones, targeting larval stages. Laboratory studies should use species-specific models (e.g., Blattella germanica for cockroaches) during early instar stages. Key variables include:

  • Concentration gradients : 0.1–100 ppm in diet or topical application .
  • Exposure duration : 24–72 hours post-molt for maximal hormonal interference .
  • Control groups : Untreated cohorts and solvent-only controls to isolate this compound-specific effects. Methodological Tip: Use fluorescence tagging to track morphological abnormalities in treated specimens .

Q. How should researchers control variables when testing this compound's effects on non-target species?

Q. How can researchers reconcile discrepancies in sublethal effects reported across this compound studies?

Discrepancies often arise from interspecies variability in hormone receptor affinity. Mitigation strategies include:

  • Transcriptomic profiling : Identify JH receptor isoforms in resistant populations .
  • Cross-study validation : Meta-analyses should weight data by sample size and assay sensitivity (e.g., prioritize studies with GC-MS quantification) . Case Example: Subchronic exposure in Tribolium castaneum showed 20% reduced fecundity at 10 ppm, but no effect in Tenebrio molitor—attributed to differential JH receptor expression .

Q. What advanced modeling approaches predict this compound's environmental persistence despite rapid degradation?

EPA employs:

  • EXAMS/PRZM models : Simulate aquatic and terrestrial fate under varying pH and UV conditions .
  • Monte Carlo simulations : Estimate probabilistic exposure thresholds for endangered species (e.g., 1 in 418M risk for aquatic organisms) . Research Gap: Long-term soil metabolite studies are needed; current models assume complete degradation to CO2 within 30 days .

Q. How does enantiomeric purity influence this compound's bioactivity across insect orders?

The S-enantiomer exhibits 10–100× higher JH mimicry than the R-form. Techniques include:

  • Chiral chromatography : Isolate enantiomers for bioassay comparisons .
  • RNA interference : Knock down JH receptor genes to validate target specificity . Key Finding: Blattella germanica mortality increased from 40% (racemic mix) to 85% (S-hydroprene) at 50 ppm .

Data Gaps and Future Directions

  • Subchronic toxicity : EPA waived requirements due to low exposure potential, but extended lab studies could clarify effects on molting cycles .
  • Metabolite profiling : LC-MS/MS protocols are needed to identify degradation byproducts in stored grains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.